tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate
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Overview
Description
Tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate: is a complex organic compound featuring a pyrazolyl ring, a methoxypyrrolidinyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the reaction of a suitable pyrazole derivative with a methoxypyrrolidinyl methyl halide under basic conditions. The resulting intermediate is then treated with tert-butyl isocyanate to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxypyrrolidinyl group can be oxidized to form a corresponding hydroxyl group.
Reduction: : The pyrazolyl ring can be reduced to form a pyrazoline derivative.
Substitution: : The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of hydroxylated pyrrolidinyl derivatives.
Reduction: : Production of pyrazoline derivatives.
Substitution: : Generation of various substituted carbamate derivatives.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its structural features may make it useful in studying biological systems or as a potential bioactive molecule.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : Its unique properties may find use in material science or as a chemical intermediate in various industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. it likely involves interactions with molecular targets such as enzymes or receptors. The pyrazolyl ring and methoxypyrrolidinyl group may play key roles in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
This compound can be compared to other pyrazolyl derivatives and carbamate compounds. Its uniqueness lies in the combination of the methoxypyrrolidinyl group and the tert-butyl carbamate moiety, which may confer distinct chemical and biological properties.
Similar Compounds
Pyrazole derivatives: : Similar compounds include various pyrazolyl-based molecules used in pharmaceuticals and agrochemicals.
Carbamate derivatives: : Other carbamate compounds with different substituents and functional groups.
Properties
IUPAC Name |
tert-butyl N-[1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)16-12-5-6-18(17-12)9-10-7-11(20-4)8-15-10/h5-6,10-11,15H,7-9H2,1-4H3,(H,16,17,19)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRYXZJQVQQDT-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)CC2CC(CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)C[C@@H]2C[C@H](CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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